Heneicosane

概要

説明

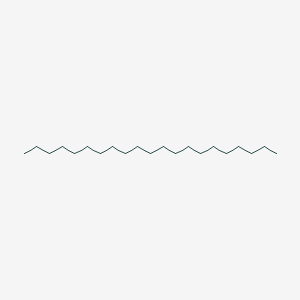

ヘネイカサンは、化学式CH₃(CH₂)₁₉CH₃を持つ有機化合物です。これは、21個の炭素原子を持つ直鎖状の飽和炭化水素であり、アルカンファミリーのメンバーです。 ヘネイカサンは、白色のワックス状の固体として現れ、水への溶解度が低いことで知られています .

準備方法

合成経路と反応条件

ヘネイカサンを合成する1つの方法は、2,4-アルカンジオンを1-ブロモオクタデカンと絶対エタノール中で反応させ、18-クラウン-6を触媒として使用して2-ヘネイカノンを生成することです。 この中間体は、次にヒドラジン水和物と水酸化カリウムをエチレングリコール中で使用して還元してヘネイカサンを得ます .

工業生産方法

現在、ヘネイカサンの商業的な用途が限られているため、広く採用されている工業生産方法は存在しません。必要に応じて、上記の合成経路を工業的にスケールアップすることができます。

化学反応の分析

反応の種類

ヘネイカサンは、飽和炭化水素であるため、主にアルカンに典型的な反応を起こします。例としては、次のものがあります。

燃焼: ヘネイカサンの完全燃焼は、酸素の存在下で二酸化炭素と水を生じます。

ハロゲン化: ヘネイカサンは、UV光下でハロゲン(例:塩素または臭素)と反応してハロアルカンを生成できます。

分解: 熱分解または触媒分解は、ヘネイカサンをより小さな炭化水素に分解することができます。

一般的な試薬と条件

燃焼: 酸素と点火源が必要です。

ハロゲン化: ハロゲン(塩素または臭素)とUV光が必要です。

分解: 高温と場合によっては触媒が必要です。

生成される主な生成物

燃焼: 二酸化炭素と水。

ハロゲン化: 使用したハロゲンに応じて、さまざまなハロアルカン。

分解: より小さなアルカンとアルケン。

科学研究への応用

ヘネイカサンは、科学研究でいくつかの用途があります。

科学的研究の応用

Pheromone Studies

Heneicosane has been identified as an important pheromone for several insect species. Notably, it serves as an oviposition attractant for the dengue-transmitting mosquito, Aedes aegypti, attracting them at concentrations below 100 ppm. This property is utilized in developing eco-friendly mosquito control strategies through attracticide formulations .

Nanotechnology

In nanotechnology, this compound has been employed as a reducing and stabilizing agent in the synthesis of silver nanoparticles. These nanoparticles exhibit enhanced antimicrobial, antiproliferative, sensing, and photocatalytic capabilities, contributing to advancements in materials science and biomedical applications .

Essential Oils

This compound is also found in essential oils from plants like safflower (Carthamus tinctorius) and Rosa damascena. Its presence in these oils adds to their therapeutic properties and potential applications in aromatherapy and cosmetics.

This compound exhibits various biological activities that have been documented through several studies:

- Antimicrobial Activity : Extracts containing this compound have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens. For instance, research involving the extraction of this compound from Streptomyces anulatus demonstrated significant antimicrobial properties .

- Behavioral Studies in Insects : In entomological contexts, this compound acts as a cuticular hydrocarbon involved in pheromone signaling among termite castes, influencing social behaviors such as reproductive recognition .

Case Studies and Research Findings

作用機序

ヘネイカサンは、主にフェロモンとしての役割を通してその効果を発揮します。 シロアリでは、女王または王の認識に役立ち、コロニー内の他のシロアリの行動に影響を与えます . 蚊では、誘引剤として作用し、繁殖場所の発見を支援します .

類似の化合物との比較

類似の化合物

イコサン (C₂₀H₄₂): 20個の炭素原子を持つ直鎖状アルカン。

テトラコサン (C₂₄H₅₀): 24個の炭素原子を持つ直鎖状アルカン。

ヘネイカサンの独自性

ヘネイカサンは、特定の昆虫種におけるフェロモンとしての特定の役割と、銀ナノ粒子の合成におけるナノテクノロジーへの応用によって独特です。 精油に存在することも、他の類似のアルカンとは異なる点です .

類似化合物との比較

Similar Compounds

Icosane (C₂₀H₄₂): A straight-chain alkane with 20 carbon atoms.

Tetracosane (C₂₄H₅₀): A straight-chain alkane with 24 carbon atoms.

Uniqueness of Heneicosane

This compound is unique due to its specific role as a pheromone in certain insect species and its application in nanotechnology for the synthesis of silver nanoparticles. Its presence in essential oils also distinguishes it from other similar alkanes .

生物活性

Heneicosane, a long-chain alkane with the chemical formula C21H44, has garnered attention in recent research for its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article reviews various studies that highlight the biological significance of this compound, including its extraction, chemical properties, and potential applications in medicine.

This compound is primarily extracted from natural sources such as plants and microorganisms. Notably, it has been isolated from the leaves of Plumbago zeylanica, where it constitutes a significant portion of the bioactive compounds present. Its extraction typically involves organic solvents, with n-butanol being effective in isolating various bioactive compounds, including this compound itself .

Antimicrobial Activity

One of the most compelling aspects of this compound is its antimicrobial activity . Research indicates that this compound exhibits significant inhibitory effects against various pathogenic microorganisms.

- Inhibition Zones : In studies involving crude extracts from Streptomyces sp., this compound demonstrated inhibition zones ranging from 11.5 mm to 31 mm against pathogens like Streptococcus pneumoniae and Aspergillus fumigatus when tested at concentrations as low as 10 µg/ml .

- Comparative Efficacy : The antibacterial efficacy of this compound has been compared with other compounds isolated from similar extracts. For instance, it was found to be one of the major components alongside naphthalene and butane derivatives .

| Compound | Inhibition Zone (mm) | Source |

|---|---|---|

| This compound | 31 | Plumbago zeylanica |

| Naphthalene | 43.89 | Streptomyces sp. |

| Butane Derivative | 18.99 | Streptomyces sp. |

Anti-inflammatory Properties

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . A study evaluating the effects of various alkanes, including this compound, on inflammation in animal models showed promising results:

- Analgesic Effects : this compound exhibited significant dose-dependent inhibition of acetic acid-induced writhing and carrageenan-induced paw edema in rats . This suggests its potential as a natural analgesic agent.

- Safety Profile : Toxicity studies indicated that this compound did not cause any adverse effects at doses up to 1000 mg/kg, suggesting a favorable safety profile for further therapeutic applications .

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound across different contexts:

- Antimicrobial Studies : Research involving the extraction of this compound from Streptomyces anulatus demonstrated its effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens .

- Behavioral Studies in Insects : In entomological studies, this compound was identified as a cuticular hydrocarbon involved in pheromone signaling among termite castes, influencing social behaviors such as reproductive recognition .

- Potential Applications : The findings suggest that this compound could be explored further for applications in pharmaceuticals, particularly in developing new antimicrobial agents or anti-inflammatory drugs.

特性

IUPAC Name |

henicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAZRRHPUDJQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44 | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047097 | |

| Record name | Heneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992), Solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS] Melting point = 40.5 deg C; [Wikipedia] | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heneicosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

673.7 °F at 760 mmHg (NTP, 1992), 359 °C | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.9X10-8 mg/L at 25 °C (extrapolated), Insoluble in water, Slightly soluble in ethanol; soluble in petroleum ether | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7917 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7919 g/cu cm at 20 °C | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.73X10-5 mm Hg at 25 °C (extrapolated) | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, White solid | |

CAS No. |

629-94-7 | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heneicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heneicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heneicosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Henicosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HENEICOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I93S5U5DMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heneicosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104.9 °F (NTP, 1992), 40.4 °C | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of heneicosane is C21H44, and its molecular weight is 296.57 g/mol [, , , ].

A: Yes, various spectroscopic techniques have been used to characterize this compound. Studies often utilize Gas Chromatography coupled with Mass Spectrometry (GC-MS) to identify and analyze this compound in mixtures [, , , , , , , , , , , , ]. Infrared Spectroscopy (IR) is also employed to study its structural characteristics []. Additionally, researchers have used Raman spectroscopy to investigate the structural changes of this compound in mixtures at different temperatures [].

A: Studies on binary systems involving this compound and other hydrocarbons like pentadecane, docosane, and nonadecane provide insights into their phase behavior, miscibility, and crystal structures [, , , ]. For instance, the this compound-docosane binary system exhibits complex phase behavior with multiple solid-solid and solid-liquid biphasic domains [].

A: this compound undergoes phase transitions at specific temperatures. It has a melting point in the range of 39–60 °C, as observed in studies involving micro-nanoencapsulated this compound []. The specific melting point can vary slightly depending on the experimental conditions.

A: this compound, often encapsulated within a polymer shell, is being researched for its thermal energy storage capabilities []. This has potential applications in areas like smart textiles and building materials for temperature regulation.

A: this compound plays a role in chemical communication in various organisms. For example, it acts as a queen and king recognition pheromone in the subterranean termite Reticulitermes flavipes [, ].

A: this compound has been identified as a semiochemical, a chemical involved in communication between organisms. In insects, it is found in the cuticular hydrocarbons of various species and plays a role in recognition and behavior [, , , , , , , ]. For example, it acts as an oviposition pheromone, attracting gravid females of the mosquito species Aedes aegypti to lay their eggs [, ].

A: Research indicates that this compound might play a role in plant-insect interactions. It has been identified in tomato plant extracts and linked to the attraction of the egg parasitoid Trichogramma chilonis, which could be beneficial in controlling pests like the fruit borer Helicoverpa armigera [].

A: A study focusing on the cuticular wax of Tectona grandis (teak) leaves identified this compound as a major component [, ]. The study suggests that the presence of this compound in the leaf cuticle could act as a resistance marker against plant pathogens.

A: While there are studies investigating the anticancer activity of extracts containing this compound, it is crucial to note that isolating the specific contribution of this compound to the observed activity requires further research []. Attributing the anticancer activity solely to this compound without further investigation is inaccurate.

A: As a hydrocarbon, this compound can persist in the environment. It is found in crude oil, and its release through spills or industrial activities can have detrimental effects on ecosystems [, ]. Biodegradation by microorganisms like Nocardia farcinica is a potential mechanism for this compound removal from the environment [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。